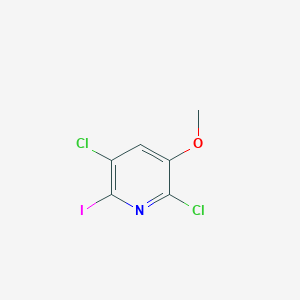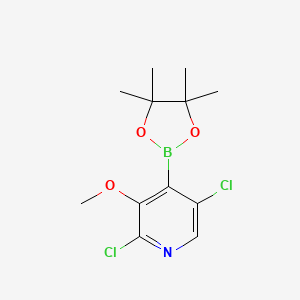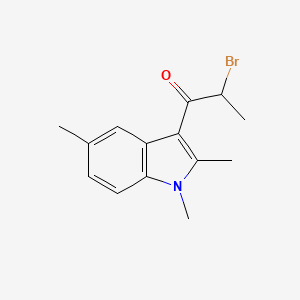
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
説明
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 909702-86-9 . It has a molecular weight of 211.73 . It is commonly used in scientific research due to its diverse applications.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H . This indicates the molecular structure of the compound. The molecule contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.73 . The compound’s InChI code is1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H , which provides information about its molecular structure.
科学的研究の応用
DNA Packaging and Gene Expression
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride plays a role in the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging in eukaryotic cells. LSD1 inhibitors, including compounds like this compound, have been researched for their potential in treating various diseases, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These inhibitors can alter gene expression by affecting histone methylation, a key process in chromatin regulation (B. Blass, 2016).
Synthesis of Biologically Active Compounds
The synthesis of cyclopropylamines, such as this compound, involves novel methodologies that produce biologically active compounds. These cyclopropylamines are significant as building blocks in various bioactive compounds, showcasing their versatility in pharmaceutical and chemical research. The process involves Ti(II)-mediated intramolecular coupling, resulting in novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999).
Exploration of Chemical Properties
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with the compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P280, P271, P309, and P311, advising to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and call a POISON CENTER or doctor/physician if you feel unwell .
特性
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZUEMEHNSROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679866 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909702-86-9 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
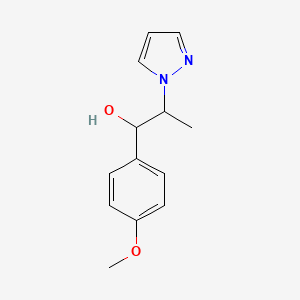

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

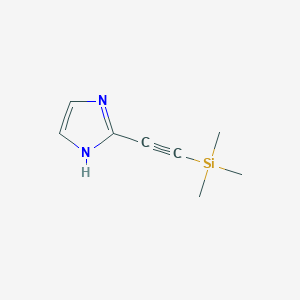

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
